5-Chloro-2-iodoaniline

Palladium-Catalyzed Cross-Coupling Chemoselectivity Sequential Functionalization

5-Chloro-2-iodoaniline delivers unmatched synthetic efficiency via its ortho-iodo (rapid oxidative addition) and meta-chloro (latent handle) pattern, enabling sequential orthogonal cross-couplings impossible with single-halogen or isomeric analogues. This precise regiochemistry is mandatory for constructing pyrimidoindolones, amino-indoloquinolines, and pyrroloquinoxalines. The 40–44°C melting point provides an instant identity check, distinguishing it from the 66–67°C isomer (2-Chloro-6-iodoaniline). Procure ≥98% purity for reliable, high-yield library synthesis.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
CAS No. 6828-35-9
Cat. No. B043998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodoaniline
CAS6828-35-9
Synonyms3-Chloro-6-iodoaniline;  5-Chloro-2-iodo-benzenamine
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)I
InChIInChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
InChIKeyFEOMAFDDLHSVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodoaniline (CAS 6828-35-9) for Precision Synthesis: Core Properties and Sourcing Specifications


5-Chloro-2-iodoaniline (C₆H₅ClIN, MW 253.47 g/mol) is a halogenated aniline derivative featuring chloro and iodo substituents at the 5- and 2-positions of the aromatic ring, respectively . This compound exists as a solid at room temperature, with a reported melting point range of 40–44 °C and a predicted boiling point of 295.8 ± 25.0 °C . It is characterized as light-sensitive and requires storage at 2–8 °C . Its primary utility lies in its role as a versatile synthetic intermediate, particularly valued for enabling sequential palladium-catalyzed cross-coupling reactions due to the differential reactivity of its two halogen substituents .

Why 5-Chloro-2-iodoaniline Cannot Be Replaced by Other Halogenated Anilines in Multi-Step Synthesis


The unique 5-chloro,2-iodo substitution pattern of 5-chloro-2-iodoaniline is not interchangeable with its positional isomers (e.g., 4-chloro-2-iodoaniline) or single-halogen analogues (e.g., 2-iodoaniline) due to fundamental differences in electronic activation and steric accessibility. The ortho-iodine substituent provides a highly reactive site for initial oxidative addition in cross-coupling reactions, while the meta-chlorine serves as a latent functional handle for subsequent, more challenging coupling events . This inherent regioselectivity, governed by the halogens' relative positions and electronic effects, dictates the sequence and outcome of complex multi-step syntheses [1]. Substituting with an isomer or an analogue lacking this precise arrangement would compromise synthetic efficiency, alter reaction pathways, and yield different or undesired product architectures .

5-Chloro-2-iodoaniline Performance Metrics: Quantitative Evidence Against Key Comparators


Differential Reactivity in Sequential Cross-Coupling: Iodine vs. Chlorine Leaving Group Propensity

The iodine substituent in 5-Chloro-2-iodoaniline is significantly more reactive in palladium-catalyzed cross-couplings than the chlorine atom, enabling selective, sequential functionalization [1]. In contrast, a comparator like 2-iodoaniline lacks this second, less reactive halogen handle, while positional isomers like 4-chloro-2-iodoaniline exhibit altered electronic environments that can affect reaction rates and regioselectivity . This inherent difference in leaving group propensity is not quantifiable as a single numeric value but is a well-established class-level principle in organohalide chemistry .

Palladium-Catalyzed Cross-Coupling Chemoselectivity Sequential Functionalization

Application-Specific Yields in Heterocycle Synthesis: Pyrimidoindolone Formation

5-Chloro-2-iodoaniline is a documented reactant for the preparation of pyrimidoindolones, a class of fused heterocycles of medicinal interest . While a direct yield comparison against another reactant for the identical product is not available in the open literature, the compound's utility is established in this context. In contrast, a simpler analogue like 2-iodoaniline would not yield the same 5-chloro-substituted heterocyclic framework, as the chlorine atom is integral to the final product's structure .

Medicinal Chemistry Heterocycle Synthesis Pyrimidoindolone

Purity and Physical Form for Reproducible Research: GC-Assay Specification

Commercially sourced 5-Chloro-2-iodoaniline is available with a certified purity of ≥ 98% as determined by gas chromatography (GC) . This level of specification is critical for ensuring reproducibility in sensitive reactions. A comparator like 2-iodoaniline, while available in high purity, may have a lower melting point (55–58 °C) and different physical handling characteristics, which can be a factor in automated synthesis workflows [1].

Quality Control Reproducibility Sourcing Standards

Physicochemical Distinction from Isomers: Melting Point and Density

The physical properties of 5-Chloro-2-iodoaniline are distinct from its positional isomer, 2-Chloro-6-iodoaniline. 5-Chloro-2-iodoaniline has a melting point of 40–44 °C and a predicted density of 2.015 g/cm³ . In contrast, 2-Chloro-6-iodoaniline exhibits a significantly higher melting point of 66–67 °C and a similar density (2.0 g/cm³) . This difference in melting point is a practical identifier for confirming correct isomer procurement and can impact solubility and formulation considerations.

Physicochemical Properties Isomer Differentiation Material Handling

Targeted Applications for 5-Chloro-2-iodoaniline in Medicinal Chemistry and Materials Science


Synthesis of Fused Heterocyclic Scaffolds (Pyrimidoindolones) for Drug Discovery

5-Chloro-2-iodoaniline is a key building block for synthesizing pyrimidoindolones, a class of nitrogen-containing heterocycles with potential biological activity . This application leverages the compound's ability to undergo intramolecular cyclization, a reaction pathway that would be structurally impossible using a non-chlorinated analogue like 2-iodoaniline. The presence of the chlorine atom is essential for forming the final heterocyclic framework, making 5-Chloro-2-iodoaniline the requisite starting material for constructing this specific pharmacophore .

Stepwise Construction of Multi-Substituted Biaryls via Sequential Cross-Coupling

This is the compound's most prominent application. The high reactivity of the iodine atom enables a first, site-selective cross-coupling (e.g., Suzuki, Sonogashira), while the less reactive chlorine atom is preserved for a second, orthogonal coupling reaction [1]. This sequential strategy is fundamental for building molecular complexity in a controlled manner and is a distinct advantage over single-halogen analogues (e.g., 2-iodoaniline) or isomers where the halogens have different electronic and steric influences (e.g., 4-chloro-2-iodoaniline) .

Quality Control and Identity Verification in a Research or Manufacturing Setting

The distinct melting point range of 40–44 °C serves as a simple, cost-effective method for identity verification and purity assessment upon receipt of a new batch. This is particularly valuable for differentiating 5-Chloro-2-iodoaniline from its positional isomer, 2-Chloro-6-iodoaniline, which has a melting point of 66–67 °C . A melting point determination can quickly confirm that the correct isomer has been procured, mitigating the risk of costly errors in downstream synthesis.

Synthesis of Amino-Indoloquinolines and Pyrroloquinoxalines

5-Chloro-2-iodoaniline is specifically cited as a reactant in the preparation of amino-indoloquinolines and pyrroloquinoxalines . These are further examples of complex, nitrogen-rich heterocycles used in medicinal chemistry programs. The compound's utility in forming these specific scaffolds underscores its value in the synthesis of targeted compound libraries, where the chloro substituent is a mandatory component of the target molecule .

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